Propyl 2-(Methylthio)acetate Propyl 2-(Methylthio)acetate
Brand Name: Vulcanchem
CAS No.: 103222-13-5
VCID: VC0182216
InChI:
SMILES:
Molecular Formula: C6H12O2S
Molecular Weight: 148.22328

Propyl 2-(Methylthio)acetate

CAS No.: 103222-13-5

Cat. No.: VC0182216

Molecular Formula: C6H12O2S

Molecular Weight: 148.22328

* For research use only. Not for human or veterinary use.

Propyl 2-(Methylthio)acetate - 103222-13-5

Specification

CAS No. 103222-13-5
Molecular Formula C6H12O2S
Molecular Weight 148.22328

Introduction

Chemical Identity and Structure

Basic Information

Propyl 2-(Methylthio)acetate is an organic compound characterized by its methylthio and ester functional groups. The table below summarizes its key identifiers:

ParameterInformation
Common NamePropyl 2-(Methylthio)acetate
CAS Number103222-13-5
Molecular FormulaC6H12O2S
Molecular Weight148.22328 g/mol
Alternative Namesn-Propyl methylthioacetate

The compound is part of a homologous series of methylthioacetate esters, with methyl and ethyl variants also documented in chemical literature.

Structural Characteristics

Propyl 2-(Methylthio)acetate features a propyl ester group attached to a methylthioacetic acid backbone. The structure contains:

  • A methylthio (-SCH3) functional group

  • A methylene (-CH2-) bridge connecting the methylthio group to the carbonyl

  • A carbonyl (-C=O) group characteristic of esters

  • A propyl chain (-CH2CH2CH3) connected to the carbonyl via an oxygen atom

This arrangement results in a molecule with both polar and non-polar regions, influencing its physical and chemical behavior.

Related Compounds

Propyl 2-(Methylthio)acetate belongs to a family of methylthioacetate esters. Comparing its properties with related compounds provides valuable insights:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 2-(methylthio)acetateC4H8O2S120.17016630-66-3
Ethyl (methylthio)acetateC5H10O2S134.1964455-13-4
Propyl 2-(Methylthio)acetateC6H12O2S148.223103222-13-5

The systematic increase in molecular weight corresponds to the lengthening carbon chain of the alkyl group in the ester portion .

Physical and Chemical Properties

Molecular Properties

The molecular properties of Propyl 2-(Methylthio)acetate are influenced by its structural features:

PropertyValue/Description
Molecular Weight148.22328 g/mol
Functional GroupsMethylthio, Ester
Carbon Chain Length6 carbon atoms total

The presence of both the sulfur atom and the ester group contributes to the compound's polarity and reactivity profiles.

Chemical Reactivity

As an ester containing a sulfur atom, Propyl 2-(Methylthio)acetate is expected to participate in several chemical reactions:

  • Hydrolysis under acidic or basic conditions to yield methylthioacetic acid and propanol

  • Transesterification with other alcohols

  • Reactions typical of sulfides, including oxidation to sulfoxides or sulfones

  • Nucleophilic substitution at the alpha carbon

These reaction pathways make the compound valuable as a potential synthetic intermediate.

Synthesis Methods

Patent-Described Synthesis

A significant synthesis method for Propyl 2-(Methylthio)acetate is described in a patent for coproducing methylthio acetate and thiodiacetic acid diesters. The process involves:

  • Preparation of a mixture containing L-homoserine lactone hydrobromide, methylthioacetic acid, and thiodiacetic acid from DL-methionine and bromoacetic acid

  • Reaction with n-propanol in the presence of p-toluenesulfonic acid catalyst

  • Azeotropic dehydration with toluene at 90°C for 12 hours

  • Filtration and vacuum distillation to obtain n-propyl methylthioacetate with 98.1% purity

The patent reports yielding 63.8g of Propyl 2-(Methylthio)acetate with a content purity of 98.1% .

Alternative Synthetic Approaches

Based on established organic chemistry principles and the synthesis of related compounds, alternative approaches to synthesizing Propyl 2-(Methylthio)acetate may include:

  • Direct esterification of methylthioacetic acid with n-propanol using thionyl chloride

  • Reaction of methyl thioglycolate with n-propanol under transesterification conditions

  • Alkylation of thioglycolic acid followed by esterification with n-propanol

Each method offers different advantages regarding yield, purity, and reaction conditions.

Applications and Uses

Comparison with Related Compounds

The related compound Ethyl (methylthio)acetate has documented applications as a food additive, suggesting Propyl 2-(Methylthio)acetate might have similar potential applications:

CompoundDocumented Applications
Ethyl (methylthio)acetateFood additive (FEMA Number 3835)
Propyl 2-(Methylthio)acetateResearch chemical, potential synthetic intermediate

This comparison indicates possible areas for expanded application of Propyl 2-(Methylthio)acetate .

Hazard TypeClassification (based on Ethyl analog)
FlammabilityPotentially flammable liquid
Skin ContactMay cause skin irritation
Eye ContactMay cause serious eye irritation
RespiratoryMay cause respiratory irritation

These hazards are inferred from the Ethyl (methylthio)acetate GHS classification and should be considered when handling Propyl 2-(Methylthio)acetate until compound-specific safety data is available .

Recommended Precautions

Based on general chemical safety principles and the properties of related compounds, the following precautions are recommended when handling Propyl 2-(Methylthio)acetate:

  • Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection if necessary

  • Work in a well-ventilated area or fume hood

  • Keep away from ignition sources

  • Store in tightly closed containers in a cool, dry place

  • Avoid contact with incompatible materials such as strong oxidizers

Analytical Methods

Identification Techniques

Standard analytical techniques suitable for identifying and characterizing Propyl 2-(Methylthio)acetate include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

These techniques provide complementary information about the compound's structure, purity, and identity.

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